molecular formula C8H4ClF2NO B12863230 2-Chloro-4-(difluoromethyl)benzo[d]oxazole

2-Chloro-4-(difluoromethyl)benzo[d]oxazole

Cat. No.: B12863230
M. Wt: 203.57 g/mol
InChI Key: QKGPNFXPIOLXMM-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(difluoromethyl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with aldehydes or other suitable precursors under specific conditions. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . The reaction yields the desired benzoxazole derivative in good yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

2-Chloro-4-(difluoromethyl)benzo[d]oxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. For example, benzoxazole derivatives have been shown to inhibit enzymes like VEGFR-2, which plays a crucial role in tumor angiogenesis . The compound’s unique structure allows it to bind to these targets and exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives, such as:

Uniqueness

2-Chloro-4-(difluoromethyl)benzo[d]oxazole is unique due to the presence of both chloro and difluoromethyl groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C8H4ClF2NO

Molecular Weight

203.57 g/mol

IUPAC Name

2-chloro-4-(difluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C8H4ClF2NO/c9-8-12-6-4(7(10)11)2-1-3-5(6)13-8/h1-3,7H

InChI Key

QKGPNFXPIOLXMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)Cl)C(F)F

Origin of Product

United States

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